molecular formula C24H20N4 B14321562 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline CAS No. 104979-65-9

4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline

Cat. No.: B14321562
CAS No.: 104979-65-9
M. Wt: 364.4 g/mol
InChI Key: BVJXAWTYNXXDOP-UHFFFAOYSA-N
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Description

4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline: is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dyeing processes. Its molecular formula is C18H16N4, and it has a molecular weight of 292.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The diazonium salt is then coupled with N,N-diphenylaniline under basic conditions to form the desired azo compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photoisomerization, where the trans-configuration of the azo group converts to the cis-configuration upon exposure to light. This property is exploited in various applications, including molecular switches and sensors. The compound’s interaction with biological molecules can lead to changes in their structure and function, making it useful in therapeutic and diagnostic applications .

Comparison with Similar Compounds

Uniqueness: 4-[(E)-(4-Aminophenyl)diazenyl]-N,N-diphenylaniline is unique due to the presence of both an amino group and a diphenylamine moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo photoisomerization and its vibrant color are particularly noteworthy .

Properties

CAS No.

104979-65-9

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

4-[[4-(N-phenylanilino)phenyl]diazenyl]aniline

InChI

InChI=1S/C24H20N4/c25-19-11-13-20(14-12-19)26-27-21-15-17-24(18-16-21)28(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-18H,25H2

InChI Key

BVJXAWTYNXXDOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)N

Origin of Product

United States

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